molecular formula C7H8IN3 B8814031 N-Cyclopropyl-5-iodopyrimidin-4-amine CAS No. 1356055-13-4

N-Cyclopropyl-5-iodopyrimidin-4-amine

Cat. No.: B8814031
CAS No.: 1356055-13-4
M. Wt: 261.06 g/mol
InChI Key: SOCCLNSNDPVRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-5-iodopyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8IN3 and its molecular weight is 261.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

1356055-13-4

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

N-cyclopropyl-5-iodopyrimidin-4-amine

InChI

InChI=1S/C7H8IN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)

InChI Key

SOCCLNSNDPVRCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vial containing a solution of 4-chloro-5-iodopyrimidine (0.400 g, 1.664 mmol) in DMF (Volume: 2.67 ml) was added cyclopropanamine (0.461 ml, 6.65 mmol) followed by cesium carbonate (1.084 g, 3.33 mmol). The vial was sealed with a Teflon cap and heated at 90° C. for 3 hr, then allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with EtOAc. The filtrate was diluted with H2O and the layers were separated. The organic phase was washed with H2O (2×). The combined aqueous phases were back-extracted with EtOAc (3×). All organics were combined, dried over Na2SO4, filtered, and concentrated to afford an orange residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 20-70% EtOAc in hexanes over 19 min, tr=13.5 min) gave the title compound (348 mg, 1.320 mmol, 79% yield) as a yellow solid. ESI MS (M+H)+=262.0.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.67 mL
Type
solvent
Reaction Step One
Quantity
0.461 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.084 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

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